molecular formula BH3NaO4 B080741 Sodium perborate monohydrate CAS No. 10332-33-9

Sodium perborate monohydrate

Cat. No. B080741
Key on ui cas rn: 10332-33-9
M. Wt: 100.82 g/mol
InChI Key: NUFUTDNNBBRJOH-UHFFFAOYSA-N
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Patent
US04185960

Procedure details

Mixtures are used which contain 1.05 g active oxygen and either 10.5 g sodium perborate tetrahydrate (product 4R), or 6.6 g sodium perborate monohydrate obtained according to test 3R (product 3R) or 4.4 g super-oxidized sodium perborate obtained in test 1 (product 1) and 42 g of a commercial powder without enzymes, the composition of which is given in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=O.[B:3]1([O-:6])[O:5][O:4]1.O.O.O.O.[Na+:11]>>[B:3]1([O-:6])[O:5][O:4]1.[OH2:1].[OH2:4].[OH2:4].[OH2:4].[Na+:11].[B:3]([O:4][O-:5])=[O:6].[OH2:4].[Na+:11] |f:1.2.3.4.5.6,7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
Name
Type
product
Smiles
B(=O)O[O-].O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04185960

Procedure details

Mixtures are used which contain 1.05 g active oxygen and either 10.5 g sodium perborate tetrahydrate (product 4R), or 6.6 g sodium perborate monohydrate obtained according to test 3R (product 3R) or 4.4 g super-oxidized sodium perborate obtained in test 1 (product 1) and 42 g of a commercial powder without enzymes, the composition of which is given in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
sodium perborate tetrahydrate
Name
sodium perborate monohydrate

Identifiers

REACTION_CXSMILES
[O:1]=O.[B:3]1([O-:6])[O:5][O:4]1.O.O.O.O.[Na+:11]>>[B:3]1([O-:6])[O:5][O:4]1.[OH2:1].[OH2:4].[OH2:4].[OH2:4].[Na+:11].[B:3]([O:4][O-:5])=[O:6].[OH2:4].[Na+:11] |f:1.2.3.4.5.6,7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium perborate tetrahydrate
Type
product
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
Name
sodium perborate monohydrate
Type
product
Smiles
B(=O)O[O-].O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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